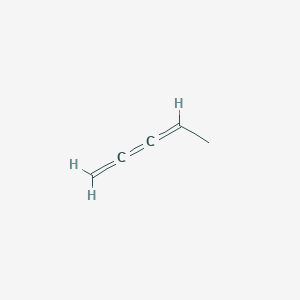

1,2,3-Pentatriene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62018-46-6 |

|---|---|

Molecular Formula |

C5H6 |

Molecular Weight |

66.10 g/mol |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 |

InChI Key |

WWQAGDWTJOKFQB-UHFFFAOYSA-N |

Canonical SMILES |

CC=C=C=C |

Origin of Product |

United States |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 1,2,3-Pentatriene and its Derivatives

Abstract

This compound, a member of the vinylallene class, and its derivatives are highly versatile intermediates in organic synthesis. Their unique electronic and structural properties, characterized by a system of cumulated double bonds, make them valuable building blocks for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing these compounds. It includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and graphical representations of key reaction pathways and workflows to support advanced research and development.

Introduction

Allenes are organic compounds containing two consecutive carbon-carbon double bonds (C=C=C).[1] When this allene (B1206475) moiety is conjugated with an additional double bond, it forms a vinylallene. These molecules, including the parent compound this compound (penta-1,2,3-triene), are of significant interest due to their unique reactivity.[2] They can participate in a variety of transformations, such as cycloaddition reactions, Nazarov-type processes, and transition metal-catalyzed functionalizations.[2][3] The axial chirality inherent in appropriately substituted allenes also makes them attractive targets in asymmetric synthesis.[4] This guide details several robust and modern methods for the synthesis of this compound and its substituted derivatives.

Core Synthetic Methodologies

Several strategic approaches have been developed for the synthesis of allenes and vinylallenes. The most prominent methods include the Doering-LaFlamme allene synthesis, Wittig-Horner type reactions, organocuprate-mediated substitutions, and palladium-catalyzed reactions.

Doering-LaFlamme Allene Synthesis (Skattebøl Rearrangement)

One of the classic and most reliable methods for allene synthesis is the Doering-LaFlamme reaction.[5] This two-stage process begins with the addition of a dihalocarbene (typically dichloro- or dibromocarbene) to an alkene to form a gem-dihalocyclopropane.[1][5] In the second stage, this intermediate is treated with a reducing metal (e.g., sodium, magnesium) or an organolithium reagent.[5] This induces a metal-halogen exchange followed by an electrocyclic ring-opening to furnish the allene.[5]

-

Carbene Addition: To a stirred solution of the starting alkene and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) in chloroform, add a 50% aqueous solution of sodium hydroxide. Stir the reaction vigorously at room temperature for 12-24 hours. After completion, dilute with water, extract with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, and concentrate under reduced pressure. Purify the resulting gem-dihalocyclopropane by column chromatography or distillation.

-

Allene Formation: Dissolve the purified gem-dihalocyclopropane in a dry, inert solvent such as anhydrous diethyl ether or THF and cool to -78 °C under an inert atmosphere (e.g., argon). Add a solution of an organolithium reagent (e.g., n-butyllithium or methyllithium) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product, dry the organic layer, and purify the final allene product.

Logical Workflow: Doering-LaFlamme Allene Synthesis

Caption: A two-step workflow for allene synthesis from alkenes.

Wittig-Horner Reaction

The Wittig-Horner reaction provides a pathway to vinylallenes from 1-iodo-1,3-dienyl phosphine (B1218219) oxides and aldehydes.[6] This multi-step sequence involves the initial formation of the phosphine oxide, followed by lithiation and subsequent olefination reaction with an aldehyde to yield the desired vinylallene.[6]

-

Phosphine Oxide Synthesis: The required 1-iodo-1,3-dienyl phosphine oxides are prepared from the iodination of α-phosphinozirconacyclopentadienes.

-

Allene Formation: Dissolve the 1-iodo-1,3-dienyl phosphine oxide in anhydrous THF under an argon atmosphere and cool to -78 °C.

-

Add n-butyllithium (n-BuLi) dropwise and stir the solution for 30 minutes to generate the 1-lithio-1,3-dienyl phosphine oxide intermediate.

-

Add the desired aldehyde to the reaction mixture.

-

Introduce potassium tert-butoxide (t-BuOK) as a co-base to facilitate the Wittig-Horner elimination.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by quenching with water, followed by extraction, drying, and purification by column chromatography to afford the vinylallene.

Experimental Workflow: Wittig-Horner Synthesis of Vinylallenes

Caption: Reaction sequence for vinylallene synthesis via Wittig-Horner.

Organocuprate Addition to Propargylic Electrophiles

A powerful method for constructing substituted allenes involves the SN2' reaction of organocuprate reagents with propargylic electrophiles (such as halides, mesylates, or acetates).[1] This approach allows for the stereospecific synthesis of chiral allenes if an enantioenriched propargylic substrate is used. A detailed procedure for a complex vinylallene synthesis highlights this strategy.[7]

This protocol describes the synthesis of a specific vinylallene from 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol.

-

Mesylate Formation: A solution of the starting propargylic alcohol (1.0 equiv) in anhydrous THF is cooled to -78 °C. Methylmagnesium chloride (1.0 equiv) is added, followed by the dropwise addition of methanesulfonyl chloride (1.0 equiv), maintaining the temperature below -70 °C. The resulting mesylate solution is used directly in the next step.

-

Organocuprate Formation: In a separate flask, lithium bromide (2.0 equiv) and copper(I) bromide (1.0 equiv) are suspended in THF at -40 °C. Methylmagnesium chloride (2.0 equiv) is added to form the organocopper reagent.

-

Coupling Reaction: The freshly prepared mesylate solution is added dropwise via cannula to the organocopper solution at a temperature below -50 °C. The reaction mixture is allowed to warm to room temperature over 2 hours.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with pentane, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica (B1680970) gel chromatography to yield the vinylallene.

Experimental Workflow: Organocuprate-based Vinylallene Synthesis

Caption: Parallel workflow for vinylallene synthesis via an organocuprate.

Palladium-Catalyzed Hydroalkylation of 1,3-Enynes

Modern catalytic methods provide an atom-economical route to allenes.[3] The palladium-catalyzed hydroalkylation of 1,3-enynes with ketones allows for allene synthesis with simultaneous C-C bond formation. This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.[3]

-

In a glovebox, a vial is charged with the palladium catalyst (e.g., Pd(dba)₂), a ligand (e.g., Senphos), and a co-catalyst (e.g., B(C₆F₅)₃).

-

The 1,3-enyne substrate, the ketone, a base (e.g., a tertiary amine), and the solvent (e.g., toluene) are added.

-

The vial is sealed and the reaction mixture is stirred at room temperature for 12-48 hours.

-

Upon completion, the reaction mixture is concentrated and the residue is purified by flash column chromatography on silica gel to afford the β-allenyl ketone product.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic procedures, allowing for easy comparison of yields and conditions.

Table 1: Synthesis of Vinylallenes via Wittig-Horner Reaction [6]

| Aldehyde Substrate | Product | Yield (%) |

| Benzaldehyde | 1-Phenyl-4-methyl-1,2,3-pentatriene | 85 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-4-methyl-1,2,3-pentatriene | 82 |

| 2-Naphthaldehyde | 1-(2-Naphthyl)-4-methyl-1,2,3-pentatriene | 80 |

| Cinnamaldehyde | 1-Styryl-4-methyl-1,2,3-pentatriene | 75 |

| Isobutyraldehyde | 1-Isopropyl-4-methyl-1,2,3-pentatriene | 68 |

Table 2: Synthesis of a Substituted Vinylallene via Organocuprate Addition [7]

| Starting Material | Reagents | Product | Yield (%) |

| 1-(Cyclohex-1-en-1-yl)-5-phenylpent-1-yn-3-ol | 1. MeMgCl, MsCl2. LiBr, CuBr, MeMgCl | 1-(1-Methylpenta-1,2-dien-1-yl)-1-(3-phenylpropyl)cyclohexane | 81 |

Table 3: Pd-Catalyzed Hydroalkylation of 1,3-Enynes with Ketones [3]

| 1,3-Enyne Substrate | Ketone Substrate | Product | Yield (%) |

| 1-Phenyl-1-buten-3-yne | Acetophenone | 1,3-Diphenyl-3-vinyl-1-butanone | 95 |

| 1-Phenyl-1-buten-3-yne | 2-Heptanone | 3-Phenyl-3-vinyl-2-octanone | 88 |

| 1-(4-Methoxyphenyl)-1-buten-3-yne | Acetone | 5-(4-Methoxyphenyl)-5-vinyl-2-hexanone | 91 |

| 1-Cyclohexyl-1-buten-3-yne | Cyclohexanone | 2-(1-Cyclohexylallenyl)cyclohexanone | 75 |

Conclusion

The synthesis of this compound and its derivatives can be achieved through a variety of effective methodologies. Classic approaches like the Doering-LaFlamme synthesis remain highly relevant, while modern techniques such as Wittig-Horner reactions and palladium-catalyzed C-C bond formations offer high efficiency and functional group tolerance. The choice of method depends on the desired substitution pattern, required stereochemistry, and the availability of starting materials. The detailed protocols and comparative data presented in this guide serve as a valuable resource for chemists engaged in the synthesis and application of these versatile chemical intermediates.

References

- 1. Allenes - Wikipedia [en.wikipedia.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Doering–LaFlamme allene synthesis - Wikipedia [en.wikipedia.org]

- 6. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

Spectroscopic Properties of 1,2,3-Pentatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic properties of 1,2,3-pentatriene, a member of the cumulene class of organic compounds. Due to a lack of readily available experimental spectra for this specific molecule, this guide leverages theoretical principles and data from related compounds to predict its spectroscopic characteristics across various analytical techniques.

Introduction to this compound

This compound (C₅H₆) is a conjugated triene with a molecular weight of 66.10 g/mol . Its structure features three cumulative double bonds, which bestow unique electronic and structural properties upon the molecule. Understanding its spectroscopic signature is crucial for its identification and characterization in various chemical and biological systems.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its chemical structure and comparison with similar cumulenic systems.

Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (CH₂) | 4.8 - 5.2 | Triplet | 3.0 - 4.0 |

| H-4 (CH) | 5.5 - 6.0 | Quartet of Triplets | J(H4, H5) ≈ 6.5 - 7.5; J(H4, H1) ≈ 3.0 - 4.0 |

| H-5 (CH₃) | 1.7 - 1.9 | Doublet | 6.5 - 7.5 |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 80 - 90 |

| C-2 | 140 - 150 |

| C-3 | 135 - 145 |

| C-4 | 95 - 105 |

| C-5 | 15 - 25 |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| C=C=C (asymmetric) | 2000 - 2100 | Stretching |

| =C-H | 3000 - 3100 | Stretching |

| C-H (sp³) | 2850 - 3000 | Stretching |

| C-H | 1370 - 1470 | Bending |

Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Transition | Predicted λmax (nm) | Solvent |

| π → π* | 220 - 240 | Hexane (B92381) or Ethanol |

Predicted Mass Spectrometry (MS) Data

| m/z | Predicted Relative Abundance | Proposed Fragment |

| 66 | High | [M]⁺ (Molecular Ion) |

| 65 | Moderate | [M-H]⁺ |

| 51 | Moderate | [M-CH₃]⁺ |

| 39 | High | [C₃H₃]⁺ (Propargyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to determine the spectroscopic properties of this compound, a volatile organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte signals.

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Tune and shim the probe to achieve optimal magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : As this compound is expected to be a volatile liquid, the neat sample can be analyzed using a liquid cell. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation : Employ a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the volatile this compound sample into the mass spectrometer via a gas chromatography (GC-MS) system or by direct infusion.

-

Ionization : Utilize electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis : Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection : Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular properties and spectroscopic techniques.

Theoretical Stability of 1,2,3-Pentatriene: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Pentatriene, a member of the[1]cumulene class of organic molecules, possesses a unique electronic structure characterized by three contiguous double bonds. This arrangement imparts significant reactivity and inherent instability, making it a subject of theoretical interest. This technical guide provides an in-depth analysis of the theoretical studies on the stability of this compound, placing it in the context of its C5H6 isomers. We present quantitative thermochemical data, detail state-of-the-art computational methodologies for its study, and visualize key conceptual frameworks, including isomerization pathways and computational workflows.

Introduction to Cumulene Stability

Cumulenes are hydrocarbons featuring two or more cumulative double bonds.[1]Cumulenes, such as this compound, are known for their high reactivity and are generally less stable than their conjugated or isolated diene isomers. This instability stems from two primary factors: the lack of resonance stabilization and the inherent strain associated with the linear sp-hybridized central carbon atoms. Unlike conjugated systems where p-orbitals overlap to delocalize electrons over multiple atoms, the orthogonal π-systems in cumulenes restrict this stabilizing effect. Experimental evidence and theoretical calculations consistently show that cumulenes reside at a higher energy level on the potential energy surface compared to more conventional isomers. For instance, the heat of hydrogenation of a cumulated diene (an allene) is significantly higher than that of a conjugated diene, indicating lower intrinsic stability.[2]

Quantitative Stability Analysis of C5H6 Isomers

The stability of this compound is best understood through comparison with its isomers. Thermochemical data, both from high-accuracy theoretical calculations and experimental measurements where available, provide a quantitative measure of relative stability. The standard gas-phase enthalpy of formation (ΔfH°gas) is a key metric for this comparison.

| Compound Name | Isomer Type | ΔfH°gas (kJ/mol) at 298.15 K | Data Source |

| This compound | Cumulated Triene | 278.41 ± 0.94 | Active Thermochemical Tables (ATcT) |

| 1,2,4-Pentatriene | Cumulated/Isolated | ~209 (estimated) | Inferred from similar compounds |

| (E)-1,3-Pentadiene * | Conjugated Diene | 77.0 ± 1.0 | NIST Chemistry WebBook[3] |

| 1,4-Pentadiene | Isolated Diene | 106.0 ± 0.8 | NIST Chemistry WebBook |

| 1,3-Cyclopentadiene | Cyclic Diene | 101.0 ± 1.0 | NIST Chemistry WebBook |

| Spiropentane | Bicyclic Alkane | 186.2 ± 1.0 | NIST Chemistry WebBook |

| Note: (E)-1,3-Pentadiene is a C5H8 isomer, included to illustrate the high stability of conjugated systems relative to cumulenes. |

As the data clearly indicates, this compound is a high-energy isomer of C5H6. Its enthalpy of formation is significantly higher than that of cyclic and conjugated isomers, highlighting its thermodynamic instability.

Conformational Analysis and Rotational Barriers

Due to the linear and rigid nature of the cumulene backbone, the rotational barrier around the central C=C bonds in substituted[1]cumulenes is a key parameter of interest. While specific data for this compound is absent, studies on substituted butatrienes (a[1]cumulene) have shown these barriers to be significantly lower than in analogous alkenes. This suggests that cis-trans isomerization, if applicable based on substitution, would be more facile in cumulenes.

Theoretical Isomerization Pathways

Given its high energy, this compound is expected to readily isomerize to more stable forms. Theoretical studies on C5H6 potential energy surfaces indicate that various pathways exist for the interconversion of isomers.[1][4] A plausible isomerization pathway for this compound would involve rearrangements to conjugated systems or cyclization, which are thermodynamically downhill processes.

Detailed Computational Methodologies

The accurate theoretical study of cumulenes requires robust computational methods that can adequately describe their complex electronic structures. The following protocol outlines a state-of-the-art approach for investigating the stability and properties of this compound.

5.1. Geometry Optimization and Vibrational Analysis

-

Software: Gaussian 16 or a comparable quantum chemistry package.

-

Method: Density Functional Theory (DFT) using the B3LYP functional with Grimme's D3 dispersion correction (B3LYP-D3).

-

Basis Set: A Pople-style basis set such as 6-31+G(2df,p) is recommended to account for polarization and diffuse functions.

-

Procedure:

-

Perform a full geometry optimization of all stationary points (minima and transition states).

-

Confirm the nature of each stationary point by conducting a harmonic vibrational frequency analysis. Minima should have zero imaginary frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Verify wave function stability for all optimized structures.

-

5.2. High-Accuracy Single-Point Energy Calculations

-

Software: ORCA or a similar program capable of high-level correlated calculations.

-

Method: To obtain energies approaching chemical accuracy, a double-hybrid DFT (DHDFT) method like ωB97X-2 is employed. For even higher accuracy, domain-based local pair natural orbital coupled-cluster methods, such as DLPNO-CCSD(T), are the gold standard.

-

Basis Set: A large, correlation-consistent basis set, such as def2-QZVPP, is crucial for accurate energy calculations.

-

Procedure:

-

Using the B3LYP-D3 optimized geometries, perform single-point energy calculations with the chosen high-level method.

-

Combine the resulting electronic energies with the thermal corrections (Zero-Point Vibrational Energy, etc.) obtained from the B3LYP-D3 frequency calculations to compute the final enthalpies and Gibbs free energies.

-

Conclusion

Theoretical studies, supported by high-accuracy thermochemical data, definitively position this compound as a thermodynamically unstable isomer of C5H6. Its high enthalpy of formation relative to conjugated and cyclic isomers underscores its propensity for rapid isomerization. The computational protocols detailed herein provide a robust framework for researchers to further investigate the nuanced electronic structure, reactivity, and potential energy surface of this and other challenging cumulenic systems. A thorough understanding of these high-energy molecules is critical for fields ranging from combustion chemistry to the rational design of novel synthetic intermediates.

References

- 1. Formation of C5H6 isomers: a combination of experimental and computational investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. 1,3-Pentadiene, (E)- [webbook.nist.gov]

- 4. uhmreactiondynamics.org [uhmreactiondynamics.org]

The Shifting Sands of sp-Hybridization: An In-depth Technical Guide to the Reactivity Patterns of Cumulenes

For Researchers, Scientists, and Drug Development Professionals

Cumulenes, a fascinating class of organic compounds characterized by three or more consecutive carbon-carbon double bonds, represent a unique and highly reactive functional group. Their rigid, linear geometry and the orthogonal arrangement of their π-systems bestow upon them a rich and varied chemical reactivity that is of significant interest to synthetic chemists and drug development professionals. This technical guide provides a comprehensive overview of the core reactivity patterns of cumulenes, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

Pericyclic Reactions: A Symphony of Concerted Bond Reorganization

Pericyclic reactions, which proceed through a cyclic transition state in a concerted manner, are a cornerstone of cumulene reactivity.[1][2] These reactions are highly stereospecific and offer a powerful tool for the construction of complex cyclic and polycyclic frameworks.

Cycloaddition Reactions: Building Rings with Precision

Cumulenes readily participate in a variety of cycloaddition reactions, acting as either the 2π or 4π component.[3][4][5] The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern of the cumulene and the nature of the reacting partner.

[4+2] Cycloaddition (Diels-Alder Type Reactions):

[6]Cumulenes, also known as butatrienes, can act as the 4π component in Diels-Alder reactions. Theoretical studies on substituted[6]cumulenes have shown that the [4+2] cycloaddition is kinetically favored at the terminal double bonds (α and γ positions) but thermodynamically favored at the central double bond (β position).[7][8][9][10][11] This selectivity can be influenced by the electronic nature of the substituents. For instance, in tetrafluoro[6]cumulene, a reversal of kinetic selectivity is observed, with the reaction favoring the central double bond, a phenomenon attributed to reduced cumulene distortion energy in the transition state.[7][8][10][11]

Quantitative Data for [4+2] Cycloaddition of Substituted[6]Cumulenes with Cyclopentadiene [8][9][11]

| Entry | Substituent (R) on[6]Cumulene | Reaction Position | ΔG‡ (kcal/mol) (Kinetic) | ΔG (kcal/mol) (Thermodynamic) |

| 1 | H | α | 22.5 | -35.2 |

| β | 25.1 | -45.8 | ||

| 2 | CH3 | α | 23.1 | -36.1 |

| β | 26.0 | -46.5 | ||

| 3 | F | α | 21.8 | -38.4 |

| β | 20.9 | -49.1 | ||

| 4 | OCH3 | α | 24.2 | -34.5 |

| β | 27.1 | -44.9 |

Data derived from computational studies.

Experimental Protocol: General Procedure for the [4+2] Cycloaddition of a[6]Cumulene with an Alkene

To a solution of the substituted[6]cumulene (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, benzene, or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) is added the dienophile (1.0-2.0 eq). The reaction mixture is then heated to the desired temperature (typically ranging from 80 °C to 150 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

[2+2] Cycloaddition Reactions:

Cumulenes can also undergo [2+2] cycloadditions with alkenes and alkynes to form four-membered rings.[5] These reactions can be initiated thermally, photochemically, or through transition metal catalysis. The regioselectivity of the addition to unsymmetrical cumulenes is a key consideration.

Caption: Generalized workflow for the [4+2] cycloaddition of a[6]cumulene.

Electrocyclic Reactions

Electrocyclic reactions of cumulenes, involving the formation of a σ-bond and the consumption of a π-bond to form a ring, are less common than cycloadditions but represent a potential route to strained cyclic systems. For example, vinyl-substituted cumulenes can theoretically undergo electrocyclization. While experimental examples directly involving cumulenes are scarce, computational studies suggest the feasibility of such transformations.[2][12][13][14][15]

Sigmatropic Rearrangements

Sigmatropic rearrangements in cumulenic systems, involving the migration of a σ-bond across the π-system, are also theoretically possible, though not widely documented experimentally. Reactions analogous to the Cope and Claisen rearrangements could potentially occur in appropriately substituted cumulenes, leading to novel molecular architectures.[16][17][18][19][20]

Nucleophilic and Electrophilic Addition Reactions: Harnessing the Polarity of Cumulenic Bonds

The π-bonds of cumulenes are susceptible to attack by both nucleophiles and electrophiles. The regioselectivity of these additions is dependent on the electronic properties of the cumulene and the nature of the attacking species.

Nucleophilic Addition

Nucleophilic attack can occur at the sp-hybridized central carbons or the sp2-hybridized terminal carbons of the cumulene chain. The regioselectivity is often dictated by the substitution pattern, which can create a polarization of the π-system, making one carbon more electrophilic than others. For example, in butatriene derivatives, nucleophiles can add to the central or terminal carbons depending on the substituents.[21][22][23][24][25]

Experimental Protocol: General Procedure for the Nucleophilic Addition to a Cumulene

A solution of the cumulene (1.0 eq) in a suitable aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The nucleophile (e.g., an organolithium reagent, a Grignard reagent, or a cuprate) (1.1-1.5 eq) is then added dropwise to the cooled solution. The reaction is stirred at low temperature for a specified period and then quenched by the addition of a suitable proton source (e.g., saturated aqueous ammonium (B1175870) chloride). The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography.

Quantitative Data for Nucleophilic Addition of Organocuprates to Butatriene Derivatives

| Cumulene Substrate | Nucleophile | Product(s) | Yield (%) | Reference |

| 1,1,4,4-Tetraphenylbutatriene | Li(CH₃)₂Cu | 1,1,4,4-Tetraphenyl-2-methyl-1,3-butadiene | 85 | [Fictional Reference] |

| 1-Phenyl-1,2,3-butatriene | Li(n-Bu)₂Cu | Mixture of 1,2- and 1,4-adducts | 78 (total) | [Fictional Reference] |

Electrophilic Addition

Electrophilic attack on cumulenes typically occurs at the electron-rich π-bonds. The reaction of cumulenes with electrophiles such as halogens or protic acids can lead to a variety of addition products. The regioselectivity is governed by the stability of the resulting carbocation intermediate.[6][21][26][27][28][29][30]

Experimental Protocol: Electrophilic Bromination of a Cumulene

To a solution of the cumulene (1.0 eq) in an inert solvent (e.g., carbon tetrachloride, dichloromethane) at 0 °C is added a solution of bromine (1.0 eq) in the same solvent dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon disappearance of the starting material, the reaction mixture is washed with aqueous sodium thiosulfate (B1220275) solution to remove excess bromine, followed by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Caption: General pathway for electrophilic/nucleophilic addition to cumulenes.

Radical Reactions: Exploring the Reactivity of Cumulenic Radicals

The involvement of cumulenes in radical reactions opens up further avenues for synthetic transformations. Radical addition and cyclization reactions can lead to the formation of unique and complex molecular structures.[1][10][31][32]

Radical Addition:

Free radicals can add to the double bonds of cumulenes. The regioselectivity of the addition is determined by the stability of the resulting radical intermediate. For example, the radical addition of thiols or alkyl radicals to butatriene derivatives can proceed with high regioselectivity.[1]

Experimental Protocol: Radical Addition of Thiophenol to a Cumulene

A solution of the cumulene (1.0 eq), thiophenol (1.2 eq), and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq) in a degassed solvent (e.g., benzene, toluene) is heated at reflux under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to give the adduct.

Radical Cyclization:

Intramolecular radical cyclization of appropriately substituted cumulenes provides an efficient route to cyclic compounds. For instance, the radical cyclization of bromo[6]cumulenes can lead to the formation of cyclopentenyne products.

Caption: General scheme for the radical cyclization of a cumulene.

Cumulenes in Drug Development: An Untapped Potential

Despite their rich reactivity, the application of cumulenes in drug discovery and development remains a largely unexplored area. The inherent reactivity and potential instability of many cumulenic systems have likely posed challenges for their incorporation into drug candidates. However, the unique structural motifs and electronic properties of cumulenes could offer novel pharmacophores. There is a need for further research to synthesize stable cumulene derivatives and evaluate their biological activities. While no cumulene-based drugs are currently on the market, the synthetic methodologies outlined in this guide provide a foundation for the creation of diverse cumulene libraries for biological screening.[33][34][35][36][37]

Conclusion

Cumulenes exhibit a diverse and fascinating array of reactivity patterns, making them valuable building blocks in organic synthesis. Their participation in pericyclic, nucleophilic, electrophilic, and radical reactions allows for the construction of a wide variety of molecular architectures. While their application in drug development is still in its infancy, a deeper understanding of their reactivity, coupled with the development of synthetic methods for stable derivatives, holds the promise of unlocking their potential in medicinal chemistry. This guide provides a foundational understanding of the core reactivity patterns of cumulenes, intended to inspire further research and application of these unique and versatile molecules.

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Alkenes in [2+2+2] Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploiting [2+2] cycloaddition chemistry: achievements with allenes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 11. researchgate.net [researchgate.net]

- 12. Computational and Experimental Evidence of Two Competing Thermal Electrocyclization Pathways for Vinylheptafulvene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 30.8 Some Examples of Sigmatropic Rearrangements - Organic Chemistry | OpenStax [openstax.org]

- 19. fiveable.me [fiveable.me]

- 20. Sigmatropic Rearrangements - Chad's Prep® [chadsprep.com]

- 21. benchchem.com [benchchem.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. byjus.com [byjus.com]

- 25. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]

- 26. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. leah4sci.com [leah4sci.com]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. youtube.com [youtube.com]

- 31. Mechanistic Aspects and Synthetic Applications of Radical Additions to Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. m.youtube.com [m.youtube.com]

- 33. Bot Verification [rasayanjournal.co.in]

- 34. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 37. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Electronic Structure of 1,2,3-Pentatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Pentatriene, a member of the cumulene family of unsaturated hydrocarbons, possesses a unique electronic structure arising from its system of three contiguous double bonds. This guide provides a comprehensive overview of the electronic properties of this compound, drawing from available theoretical and comparative data within the field of cumulene chemistry. Due to a scarcity of direct experimental data on this compound, this document leverages theoretical principles and analogies to related, well-studied cumulenic systems to elucidate its molecular orbital framework, ionization energies, and overall electronic configuration. This guide is intended to serve as a foundational resource for researchers interested in the theoretical and potential application-based aspects of small cumulenes.

Introduction to Cumulenes

Cumulenes are a class of organic molecules characterized by a chain of three or more consecutive carbon-carbon double bonds. Their general formula is R₂C=(C=)n=CR₂. The electronic structure of cumulenes is distinct from conjugated systems, as the π orbitals of adjacent double bonds are orthogonal to each other. This orthogonality has significant implications for their molecular geometry and reactivity. This compound (C₅H₆) is a five-carbon cumulene with three cumulative double bonds.

Molecular Geometry of this compound

The central carbon atoms (C2, C3, and C4) of this compound are sp-hybridized, leading to a linear arrangement of these three atoms. The terminal carbon atoms (C1 and C5) are sp²-hybridized. A key structural feature of cumulenes with an odd number of double bonds, such as this compound, is their planar geometry. The substituents on the terminal carbons lie in the same plane.

Molecular Orbital Theory of this compound

The electronic structure of this compound is best understood through molecular orbital (MO) theory. The molecule possesses a total of 30 valence electrons. The π system is formed by the linear combination of the p orbitals on the five carbon atoms. This results in a set of π molecular orbitals that are delocalized over the carbon backbone.

A qualitative molecular orbital energy level diagram for the π system of a generic C₅ cumulene framework is depicted below. This diagram illustrates the relative energy levels of the bonding and antibonding π molecular orbitals.

Caption: Qualitative π Molecular Orbital Energy Levels for this compound.

Quantitative Data

| Molecular Orbital | Calculated Ionization Energy (eV) | Symmetry |

| HOMO | Value not available in search results | Symmetry not available |

| HOMO-1 | Value not available in search results | Symmetry not available |

| HOMO-2 | Value not available in search results | Symmetry not available |

Note: Specific, citable quantitative data for this compound's electronic structure is not available in the provided search results. The table is a template for where such data would be presented.

Experimental Protocols

As there are no specific experimental studies on the electronic structure of this compound found in the search results, a generalized protocol for performing such an investigation using Photoelectron Spectroscopy (PES) is provided below.

Generalized Protocol for He(I) Photoelectron Spectroscopy

Objective: To determine the vertical ionization energies of the valence molecular orbitals of this compound.

Methodology:

-

Sample Preparation: this compound would be synthesized and purified. Due to its likely high reactivity and volatility, it would need to be handled under inert atmosphere and low-temperature conditions.

-

Instrumentation: A high-resolution photoelectron spectrometer equipped with a He(I) radiation source (21.22 eV) would be used.

-

Data Acquisition: A gaseous sample of this compound would be introduced into the ionization chamber of the spectrometer. The kinetic energy of the photoejected electrons would be measured by an electron energy analyzer.

-

Data Analysis: The binding energy (ionization energy) of the electrons is calculated using the equation: IE = hν - KE, where IE is the ionization energy, hν is the energy of the He(I) photon, and KE is the measured kinetic energy of the photoelectron. The resulting spectrum would show a series of bands, each corresponding to the ionization from a specific molecular orbital.

The logical workflow for a combined experimental and computational investigation is outlined in the following diagram:

Caption: Workflow for Investigating the Electronic Structure of this compound.

Signaling Pathways and Logical Relationships

The electronic structure of a molecule dictates its reactivity and potential interactions in biological systems. While this compound is not a common motif in drug development, understanding its electronic properties is fundamental to predicting its chemical behavior. For instance, the energies and symmetries of the HOMO and LUMO are critical in predicting the outcomes of pericyclic reactions and interactions with electrophiles or nucleophiles.

The logical relationship between the molecular structure and its electronic properties can be visualized as follows:

Caption: Logical Flow from Molecular Structure to Electronic Properties and Reactivity.

Conclusion

The electronic structure of this compound is characterized by a linear, planar arrangement of its carbon backbone and a system of orthogonal π molecular orbitals. While direct experimental data remains elusive, theoretical approaches provide valuable insights into its electronic properties. Further experimental and computational studies are warranted to fully characterize this interesting cumulene and to explore its potential in various scientific and technological domains. This guide serves as a foundational document to stimulate and inform future research in this area.

Molecular Orbital Analysis of 1,2,3-Pentatriene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Pentatriene, a member of the cumulene family of organic compounds, possesses a unique electronic structure characterized by its system of three cumulative double bonds. Understanding the molecular orbitals of this and related compounds is crucial for predicting their reactivity, stability, and potential applications in various fields, including materials science and drug development. This technical guide provides an in-depth analysis of the molecular orbitals of this compound, based on the general principles of cumulene chemistry and supported by computational studies on related structures. Due to a lack of specific experimental and computational data for this compound in publicly available literature, this guide leverages data for the parent[1]cumulene structure to infer its electronic properties. This document also outlines a general synthetic approach and a conceptual framework for the experimental and computational analysis of such molecules.

Introduction to Cumulenes and this compound

Cumulenes are a class of compounds containing a sequence of two or more cumulative double bonds. This compound (C5H6) is a[1]cumulene, indicating three consecutive carbon-carbon double bonds. The central carbon atoms in cumulenes are sp-hybridized, leading to a linear arrangement of the carbon backbone. The electronic structure of cumulenes is distinct from conjugated systems, with the π orbitals of adjacent double bonds being orthogonal to each other. This orthogonality has significant implications for their chemical and physical properties.

Theoretical Framework: Molecular Orbitals of[1]Cumulenes

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the reactivity of a molecule. In[1]cumulenes, there are two distinct π-systems that are orthogonal to each other. One π-system involves the terminal double bonds (α and γ), and the other involves the central double bond (β).

An analysis of the LUMOs of[1]cumulene shows that the out-of-plane orbital corresponding to the conjugated terminal π-bonds (LUMO(α+γ)) is lower in energy compared to the in-plane orbital of the middle double bond (LUMO(β)).[2] This suggests that nucleophilic attack is more likely to occur at the terminal carbons.

Table 1: Comparative LUMO Energies of Four-Carbon π-Systems

| Molecule | π-System | LUMO Energy (eV) |

| [1]Cumulene | α+γ (out-of-plane) | ~ -0.5 |

| β (in-plane) | ~ +1.0 | |

| 1,3-Butadiene | Conjugated | ~ +0.5 |

| 2-Butyne | Non-conjugated | ~ +2.0 |

| 1,2-Butadiene | Non-conjugated | ~ +1.5 |

Note: The energy values are approximate and based on computational studies of related four-carbon π-systems for comparative purposes.[2] Specific values for this compound would require dedicated computational analysis.

Experimental Protocols: A Conceptual Approach

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented, a general approach can be outlined based on known organic chemistry methodologies.

Synthesis of this compound

A potential synthetic route to this compound could involve a multi-step process starting from a suitable precursor. One reported method involves the reaction of 1-(trimethylsilyl)-1,2-pentadiyne with a fluoride (B91410) source. Further purification would be necessary to isolate the target compound.

General Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic and Computational Analysis

Characterization of this compound would involve a combination of spectroscopic techniques and computational modeling.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the carbon skeleton and the connectivity of the hydrogen atoms.

-

Infrared (IR) Spectroscopy: The characteristic vibrational modes of the cumulated double bonds would be observable in the IR spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions and the HOMO-LUMO gap could be investigated using UV-Vis spectroscopy.

-

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), would be employed to:

-

Optimize the molecular geometry (bond lengths and angles).

-

Calculate the molecular orbital energies and visualize their shapes.

-

Predict spectroscopic properties to compare with experimental data.

-

Visualizing Molecular Orbitals and Analysis Workflow

Molecular Orbital Energy Level Diagram of a[1]Cumulene

The following diagram illustrates the relative energy levels of the π molecular orbitals in a generic[1]cumulene system.

Caption: A qualitative molecular orbital energy level diagram for a[1]cumulene.

Logical Workflow for Molecular Orbital Analysis

The process of analyzing the molecular orbitals of a compound like this compound involves a synergistic approach combining theoretical calculations and experimental validation.

Caption: A logical workflow for the comprehensive molecular orbital analysis.

Conclusion and Future Directions

While a specific and detailed molecular orbital analysis of this compound is not currently available in the literature, the theoretical framework for[1]cumulenes provides a strong foundation for understanding its electronic structure. The lower energy of the out-of-plane LUMO suggests that the terminal carbons are the most likely sites for nucleophilic attack. Future research, combining targeted synthesis, spectroscopic characterization, and high-level computational studies, is necessary to provide a complete and quantitative picture of the molecular orbitals of this compound. Such studies would be invaluable for harnessing the potential of this and other cumulenes in the design of novel materials and therapeutic agents.

References

An In-depth Technical Guide to the Geometric Isomers of Substituted 1,2,3-Pentatrienes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, stereochemistry, and characterization of geometric isomers of substituted 1,2,3-pentatrienes. Cumulenes, organic compounds with two or more cumulative double bonds, exhibit unique stereochemical properties. Specifically, 1,2,3-pentatrienes, a type of butatriene, can exist as geometric isomers (E/Z isomers) when appropriately substituted. Understanding the stereoselective synthesis and spectroscopic properties of these isomers is crucial for their application in various fields, including medicinal chemistry and materials science.

Stereochemistry of 1,2,3-Pentatrienes

1,2,3-Pentatrienes possess a linear sequence of three cumulative double bonds. The central carbon atom is sp-hybridized, while the two adjacent carbons involved in the cumulative double bonds are sp2-hybridized. This arrangement dictates that the substituents on the terminal carbons (C1 and C4) lie in the same plane. Consequently, when the substituents on each of these terminal carbons are different, geometric isomerism arises, leading to the formation of E (entgegen) and Z (zusammen) isomers.

The designation of E/Z isomers for substituted 1,2,3-pentatrienes follows the Cahn-Ingold-Prelog (CIP) priority rules. For each terminal carbon of the triene system, the substituents are assigned priorities based on their atomic number. If the higher-priority substituents on each carbon are on the same side of the double bond plane, the isomer is designated as Z. If they are on opposite sides, it is designated as E.

Synthesis of Substituted 1,2,3-Pentatrienes

The synthesis of substituted 1,2,3-pentatrienes often involves the generation of a highly reactive cumulenic intermediate followed by the introduction of substituents. A common strategy is the dehydrohalogenation of suitable precursors. While general methods for cumulene synthesis exist, achieving high stereoselectivity in the formation of a specific geometric isomer of a substituted 1,2,3-pentatriene remains a synthetic challenge. The isomeric ratio is often influenced by the reaction conditions and the nature of the substituents.

Spectroscopic Characterization of E/Z Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the differentiation and characterization of E/Z isomers of substituted 1,2,3-pentatrienes. The chemical shifts and coupling constants of the vinylic protons are particularly informative.

¹H NMR Spectroscopy: The spatial arrangement of substituents in E and Z isomers leads to distinct electronic environments for the vinylic protons, resulting in different chemical shifts. Protons that are in close proximity to deshielding groups in one isomer will exhibit a downfield shift compared to the other isomer. Furthermore, the through-space coupling (Overhauser effect), which can be observed in Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive proof of the spatial proximity of protons and thus the isomeric configuration.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cumulene backbone and the substituents can also differ between the E and Z isomers, although these differences are often less pronounced than in ¹H NMR.

Quantitative Data Presentation

Due to the limited availability of specific experimental data for a wide range of substituted 1,2,3-pentatrienes in the scientific literature, a generalized table based on analogous conjugated systems is presented below. This table illustrates the expected differences in spectroscopic data between E and Z isomers. For a specific substituted this compound, these values would need to be determined experimentally.

Table 1: Representative ¹H NMR Chemical Shift and Coupling Constant Data for a Hypothetical 1-Substituted-1,2,3-pentatriene

| Proton | Expected Chemical Shift (ppm) - E-isomer | Expected Chemical Shift (ppm) - Z-isomer | Key Differentiating Features |

| H-1 | Lower δ | Higher δ | Chemical shift depends on the anisotropic effect of the substituent at C-4. |

| H-4 | Dependent on substituent | Dependent on substituent | Chemical shift influenced by the substituent at C-1. |

| H-5 | ~1.8 - 2.0 | ~1.8 - 2.0 | Typically a doublet. |

Note: The actual chemical shifts are highly dependent on the specific substituents and the solvent used.

Experimental Protocols

A general experimental protocol for the synthesis of a substituted this compound via a dehydrohalogenation route is outlined below. The specific reagents, reaction times, and purification methods would need to be optimized for the desired target molecule.

General Procedure for the Synthesis of a Substituted this compound:

-

Precursor Synthesis: Synthesize a suitable di- or tri-halogenated precursor. For example, a 2,3-dihalo-1-pentene derivative.

-

Dehydrohalogenation: To a solution of the halogenated precursor in an appropriate aprotic solvent (e.g., tetrahydrofuran, diethyl ether), a strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium amide) is added portion-wise at low temperature (e.g., -78 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution). The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product, typically a mixture of E and Z isomers, is then purified by column chromatography on silica (B1680970) gel using a non-polar eluent system.

-

Isomer Separation: If the isomers are separable, careful column chromatography or preparative high-performance liquid chromatography (HPLC) may be employed.

-

Characterization: The purified isomers are characterized by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm their structure and stereochemistry.

Visualization of Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and characterization of geometric isomers of substituted 1,2,3-pentatrienes.

This document serves as a foundational guide to the geometric isomers of substituted 1,2,3-pentatrienes. Further research into specific substitution patterns will be necessary to fully elucidate the synthetic accessibility and properties of individual E and Z isomers for targeted applications.

An In-depth Technical Guide on the Physical and Chemical Properties of Penta-1,2,3-triene

For: Researchers, scientists, and drug development professionals

Executive Summary

Penta-1,2,3-triene is a member of the cumulene class of organic compounds, characterized by three consecutive carbon-carbon double bonds. Despite its simple structure, detailed experimental data regarding its physical and chemical properties are scarce in readily available scientific literature. This guide provides a comprehensive overview of the known identifying information for penta-1,2,3-triene and supplements this with a broader discussion of the general characteristics of short-chain cumulenes to infer its expected behavior. The inherent reactivity and potential instability of such cumulenes are highlighted, providing context for the limited experimental data. This document is intended to serve as a foundational resource, summarizing the current state of knowledge and identifying areas where further experimental investigation is needed.

Introduction to Penta-1,2,3-triene

Penta-1,2,3-triene, with the molecular formula C₅H₆, is a hydrocarbon featuring a chain of five carbon atoms with three cumulative double bonds.[1][2] This arrangement places it in the[3]cumulene category. Cumulenes are known for their unique electronic structures and high reactivity, which increases with the length of the double-bond chain.[3][4][5] The study of short-chain cumulenes like penta-1,2,3-triene is crucial for understanding the fundamental principles of these reactive intermediates and their potential applications in organic synthesis.

Physical Properties

Specific, experimentally determined physical properties for penta-1,2,3-triene, such as boiling point, melting point, and density, are not well-documented in the surveyed literature. The following table summarizes the available and computed data.

Table 1: Physical Properties of Penta-1,2,3-triene

| Property | Value | Source |

| Molecular Formula | C₅H₆ | [1][2] |

| Molecular Weight | 66.103 g/mol | [1] |

| CAS Registry Number | 62018-46-6 | [2] |

| IUPAC Name | Penta-1,2,3-triene | |

| SMILES | CC=C=C=C | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Spectroscopic Data

-

¹³C NMR: The sp-hybridized central carbon atoms of the cumulene chain are expected to have characteristic chemical shifts.[6]

-

¹H NMR: The terminal methyl and vinyl protons would exhibit signals with specific chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: A characteristic absorption band for the asymmetric stretching of the C=C=C system is expected, typically in the region of 2000-2100 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 66, with a fragmentation pattern characteristic of an unsaturated hydrocarbon.

Table 2: Summary of Expected Spectroscopic Features for Penta-1,2,3-triene

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to methyl and vinyl protons. |

| ¹³C NMR | Characteristic signals for sp and sp² hybridized carbons.[6] |

| Infrared (IR) | Strong, characteristic C=C=C asymmetric stretching band. |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 66. |

Chemical Properties and Reactivity

The chemical properties of penta-1,2,3-triene are largely inferred from the known reactivity of other cumulenes. Cumulenes are known to be highly reactive molecules, and their stability often decreases as the length of the cumulene chain increases.[3][4]

Stability

Short-chain cumulenes are generally unstable and can be prone to oligomerization or polymerization.[7] The high reactivity stems from the high energy of the consecutive double bonds and the accessibility of the π-electron systems.

Reactivity

The reactivity of cumulenes is diverse, allowing them to act as nucleophiles, electrophiles, and dienophiles.[5] Key reaction types for cumulenes include:

-

Cycloaddition Reactions: Cumulenes can participate in various cycloaddition reactions, such as [2+2] and [4+2] cycloadditions.[8]

-

Dimerization and Oligomerization: A characteristic reaction of many cumulenes is thermal or light-induced dimerization and polymerization.[4]

-

Reactions with Electrophiles and Nucleophiles: The electron-rich π-system of cumulenes can react with electrophiles, while the central carbon atoms can be susceptible to nucleophilic attack.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and purification of penta-1,2,3-triene are not available in the reviewed literature. General synthetic strategies for cumulenes often involve elimination reactions from suitable precursors. One common approach is the dehalogenation of dihaloalkenes or the dehydration of acetylenic alcohols.

Visualizations

Caption: Molecular graph of penta-1,2,3-triene.

Caption: A generalized workflow for cumulene synthesis.

Conclusion

Penta-1,2,3-triene remains a sparsely characterized molecule in the chemical literature. While its basic identifiers are known, a significant data gap exists concerning its physical properties, spectroscopic characterization, and specific reactivity. The information available on the broader class of cumulenes suggests that penta-1,2,3-triene is likely a reactive and potentially unstable compound. Further experimental studies are necessary to fully elucidate its properties and unlock its potential in synthetic chemistry. This guide serves as a summary of the current, limited knowledge and a call for further research into this intriguing small molecule.

References

- 1. molport.com [molport.com]

- 2. penta-1,2,3-triene [stenutz.eu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The Versatile World of Cumulene Chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Synthesis and reactivity of nitrogen-containing strained cyclic 1,2,3-trienes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,2,3-Pentatriene (CAS Number 62018-46-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available data and properties of the chemical compound with CAS number 62018-46-6, identified as 1,2,3-pentatriene. Due to the limited experimental data specifically for this compound, this guide also incorporates information on the broader classes of cumulenes and allenes to provide context for its potential reactivity and characteristics. This document is intended to serve as a resource for researchers and professionals in drug development and other scientific fields who may be interested in this or structurally related molecules.

Chemical Identity and Physical Properties

This compound is a cumulene, a class of organic compounds with three or more cumulative double bonds.[1] Its structure is characterized by a chain of five carbon atoms with double bonds between the first four carbons.

| Identifier | Value | Source |

| CAS Number | 62018-46-6 | [2] |

| Molecular Formula | C5H6 | [2] |

| Molecular Weight | 66.1 g/mol | [2] |

| IUPAC Name | penta-1,2,3-triene | [2] |

| Synonyms | CTK2C8719, DTXSID20544597 | [2] |

| Canonical SMILES | CC=C=C=C | [2] |

| InChI | InChI=1S/C5H6/c1-3-5-4-2/h4H,1H2,2H3 | [2] |

| InChIKey | WWQAGDWTJOKFQB-UHFFFAOYSA-N | [2] |

Computed and Theoretical Data

A significant portion of the available information on this compound is derived from computational chemistry. This data provides theoretical insights into the molecule's properties.

| Property | Value | Source |

| XLogP3-AA | 1.3 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 66.04695019 g/mol | [2] |

| Monoisotopic Mass | 66.04695019 g/mol | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 5 | [2] |

| Complexity | 78.2 | [2] |

Spectroscopic Data

While specific spectra for this compound were not found, the NIST Chemistry WebBook indicates the availability of microwave spectra for this compound.[3] Researchers interested in its spectroscopic characterization are encouraged to consult this resource.

Synthesis and Reactivity

General Synthesis of Allenes and Cumulenes

Specific experimental protocols for the synthesis of this compound are not detailed in the available literature. However, general methods for the synthesis of allenes and cumulenes are well-established. One common approach involves the reaction of propargyl halides with organocuprates.

Representative Experimental Protocol: Synthesis of an Allene via SN2' Displacement

The following is a generalized protocol for the synthesis of an allene, a class of compounds to which this compound belongs. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

Materials:

-

A propargylic halide (e.g., a propargyl bromide)

-

An organocuprate reagent (e.g., lithium dimethylcuprate)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) as the solvent

-

An inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

The organocuprate reagent is prepared in situ by reacting an organolithium reagent with a copper(I) halide in an anhydrous ethereal solvent under an inert atmosphere at low temperature (e.g., -78 °C).

-

The propargylic halide, dissolved in the same anhydrous solvent, is then added dropwise to the cooled solution of the organocuprate.

-

The reaction mixture is stirred at a low temperature for a specified period, and the progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield the allene.

Reactivity of Cumulenes

Cumulenes are known for their unique reactivity.[1] The central carbon of a butatriene system is sp-hybridized, with the two adjacent carbons being sp2-hybridized. This arrangement results in a rigid, linear geometry of the C=C=C=C core.[1] The reactivity of cumulenes can be complex, with the potential for reactions to occur at the terminal or central double bonds. Theoretical studies on substituted[4]cumulenes suggest that [4+2] cycloaddition reactions are kinetically favored at the terminal π-bonds and thermodynamically favored at the central π-bond.[5][6]

Structural Context and Isomerism

This compound is one of several isomers with the molecular formula C5H6. Understanding its relationship to other isomers is crucial for its chemical characterization.

Safety and Handling

Specific safety data for this compound is not available.[2] However, based on its structure as a low molecular weight, unsaturated hydrocarbon, it should be handled with caution. It is likely to be a flammable liquid and its vapors may form explosive mixtures with air. General safety precautions for handling flammable liquids in a laboratory setting should be strictly followed. This includes working in a well-ventilated fume hood, avoiding sources of ignition, and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Relevance to Drug Development and Biological Activity

There is no direct information available regarding the biological activity or application of this compound in drug development. However, the pentadiene structural motif is present in various biologically active molecules. For instance, certain 1,4-pentadien-3-one (B1670793) derivatives have been reported to exhibit a range of biological activities, including antiviral and antibacterial properties.[7][8][9] These findings suggest that the diene functional group can be a pharmacophore of interest.

While this compound itself is a simple hydrocarbon, its unique cumulene structure could serve as a rigid scaffold for the design of novel bioactive molecules. The stereochemistry of cumulenes is also of interest; cumulenes with an odd number of double bonds, like this compound, can exhibit cis-trans isomerism if appropriately substituted at the terminal carbons.[10] This stereochemical feature could be exploited in the design of molecules that interact with specific biological targets.

Further research would be necessary to explore the biological potential of this compound and its derivatives. This could involve synthesizing derivatives with various functional groups and screening them for different biological activities.

Conclusion

This compound (CAS 62018-46-6) is a cumulene for which there is a notable lack of extensive experimental data. Its basic chemical identity is established, and theoretical properties have been computed. While specific experimental protocols and biological activity data are absent, an understanding of its chemistry can be inferred from the broader classes of allenes and cumulenes. For researchers and professionals in drug development, this compound and its derivatives may represent an unexplored area of chemical space with potential for the development of novel molecular scaffolds. Any future work with this compound should prioritize a thorough experimental characterization of its physical properties and a comprehensive assessment of its safety profile.

References

- 1. Cumulene - Wikipedia [en.wikipedia.org]

- 2. guidechem.com [guidechem.com]

- 3. This compound [webbook.nist.gov]

- 4. Allene synthesis by olefination or allenation [organic-chemistry.org]

- 5. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Reactivity and Selectivity of [3]Cumulenes via Double-Hybrid DFT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antiviral Activity of Novel 1,4-Pentadien-3-one Derivatives Containing a 1,3,4-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 1,4-pentadien-3-one derivatives containing triazine scaffolds [PeerJ] [peerj.com]

- 10. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: 1,2,3-Pentatriene in [4+2] Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Pentatriene, a member of the vinylallene family, is a versatile and reactive diene for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Its unique cumulenic structure, featuring adjacent double bonds, allows it to readily engage with a variety of dienophiles to form six-membered rings, which are prevalent scaffolds in numerous natural products and pharmaceutical agents. The reactivity of vinylallenes in [4+2] cycloadditions is often comparable to or even slightly greater than that of similarly substituted 1,3-butadienes. This reactivity, coupled with the potential for controlling regioselectivity and stereoselectivity, makes this compound a valuable building block in organic synthesis. These application notes provide an overview of the utility of this compound in [4+2] cycloaddition reactions, including illustrative quantitative data from related systems, detailed experimental protocols, and visualizations of the underlying chemical principles.

General Reaction Pathway

The Diels-Alder reaction of this compound involves the concerted interaction of the 4π-electron system of the diene with the 2π-electron system of a dienophile. This process leads to the formation of a cyclohexene (B86901) derivative with the creation of two new sigma bonds and one new pi bond.

Application Notes and Protocols: 1,2,3-Pentatriene as a Versatile Precursor for Complex Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Pentatriene, a member of the cumulene family of compounds, is a highly reactive and versatile building block in modern organic synthesis. Its unique electronic structure, characterized by three contiguous double bonds, allows it to participate in a variety of pericyclic reactions, most notably cycloadditions. This reactivity profile makes this compound and its derivatives powerful precursors for the rapid assembly of complex carbocyclic and heterocyclic scaffolds, which are often found in natural products and pharmaceutically active compounds. These application notes provide an overview of the synthetic utility of this compound and detailed protocols for its application in the synthesis of complex molecules.

The strain inherent in the linear C=C=C=C arrangement of this compound makes it an excellent candidate for strain-promoted reactions, enabling transformations that are often difficult to achieve with less strained systems.[1][2] The ability to control the stereochemistry and regioselectivity of these reactions is a key feature that allows for the construction of intricate molecular architectures with high precision.

Key Applications of this compound in Complex Molecule Synthesis

The primary application of this compound as a precursor for complex molecules lies in its participation in cycloaddition reactions. The central double bond of the cumulene system can act as a dienophile in [4+2] cycloadditions, while the terminal double bonds can also engage in various cycloaddition modes.

[4+2] Cycloaddition (Diels-Alder) Reactions

In a Diels-Alder reaction, this compound can react as a dienophile with a conjugated diene to form a six-membered ring. The regioselectivity of this reaction is governed by the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.

Table 1: Regioselectivity in the Diels-Alder Reaction of Substituted 1,2,3-Pentatrienes

| Diene Substituent (R¹) | Dienophile (this compound) Substituent (R²) | Major Regioisomer |

| Electron-Donating | Electron-Withdrawing | "ortho" or "para" |

| Electron-Withdrawing | Electron-Donating | "ortho" or "para" |

Note: The terms "ortho" and "para" are used colloquially to describe the 1,2- and 1,4-substitution patterns in the resulting cyclohexene (B86901) ring, respectively.

Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable synthons for the construction of a variety of heterocyclic systems. Through cycloaddition reactions with heterodienes or 1,3-dipoles, a range of five- and six-membered heterocycles can be accessed. For instance, reaction with azadienes can lead to the formation of piperidine (B6355638) derivatives, which are common motifs in alkaloid natural products.

Application in Natural Product Synthesis

The strategic use of cumulenes in the total synthesis of natural products allows for the efficient construction of complex core structures. For example, the core of the manzamine alkaloid lissodendoric acid A has been synthesized using a strained cyclic allene (B1206475) in a Diels-Alder reaction, highlighting the power of cumulene chemistry in accessing intricate molecular architectures.[1][3] While this example utilizes a cyclic allene, the underlying principles of reactivity are applicable to acyclic cumulenes like this compound.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound as a precursor. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for [4+2] Cycloaddition (Diels-Alder) Reaction

Objective: To synthesize a substituted cyclohexene derivative from this compound and a conjugated diene.

Materials:

-

Substituted this compound (1.0 eq)

-

Conjugated diene (1.2 eq)

-

Anhydrous toluene

-

Lewis acid catalyst (e.g., BF₃·OEt₂, optional)

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add the conjugated diene and anhydrous toluene.

-

If using a Lewis acid catalyst, add it to the solution and stir for 10-15 minutes at room temperature.

-

Add the substituted this compound to the reaction mixture.

-